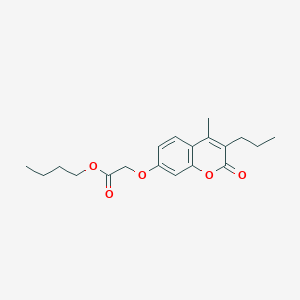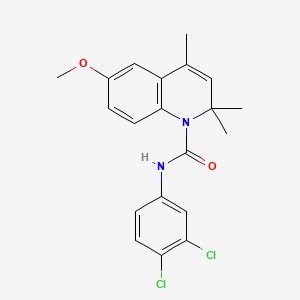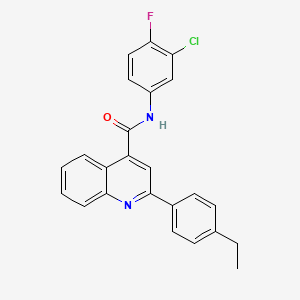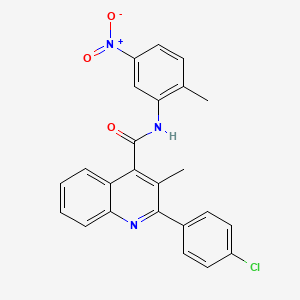
(4-Methyl-2-oxo-3-propyl-2H-chromen-7-yloxy)-acetic acid butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-2-oxo-3-propyl-2H-chromen-7-yloxy)-acetic acid butyl ester is a synthetic organic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxo-3-propyl-2H-chromen-7-yloxy)-acetic acid butyl ester typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with acetic acid derivatives. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature . The esterification process involves the reaction of the acetic acid derivative with the hydroxyl group of the chromen derivative to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-oxo-3-propyl-2H-chromen-7-yloxy)-acetic acid butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(4-Methyl-2-oxo-3-propyl-2H-chromen-7-yloxy)-acetic acid butyl ester has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s chromen core is known for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Methyl-2-oxo-3-propyl-2H-chromen-7-yloxy)-acetic acid butyl ester involves its interaction with specific molecular targets and pathways. The chromen core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar chromen core and exhibits comparable biological activities.
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Another chromen derivative with similar synthetic routes and applications.
Uniqueness
(4-Methyl-2-oxo-3-propyl-2H-chromen-7-yloxy)-acetic acid butyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl ester group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Properties
Molecular Formula |
C19H24O5 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
butyl 2-(4-methyl-2-oxo-3-propylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C19H24O5/c1-4-6-10-22-18(20)12-23-14-8-9-15-13(3)16(7-5-2)19(21)24-17(15)11-14/h8-9,11H,4-7,10,12H2,1-3H3 |
InChI Key |
NBAIVZALNIHUMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)CCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-4-[4-(diethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11662108.png)
![(2E)-3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid](/img/structure/B11662112.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11662118.png)
![Methyl 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11662128.png)


![N-(4-methylphenyl)-2-{[(4-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11662138.png)

![Ethyl 2-({[2-(cyclohexylamino)-5-nitrophenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662143.png)
![N'-[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11662146.png)
![2-(ethylsulfanyl)-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11662156.png)
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662159.png)

